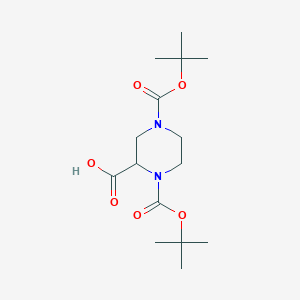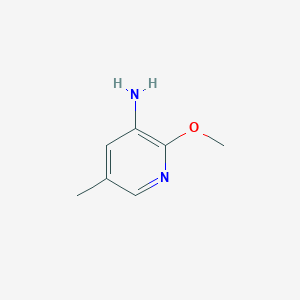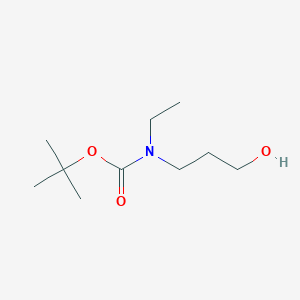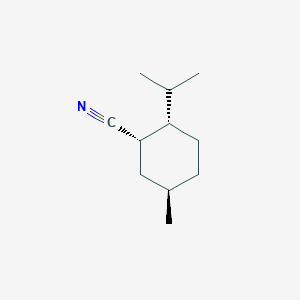![molecular formula C8H9NOS B064344 Ethanone, 1-(5,6-dihydro-4H-thieno[3,4-c]pyrrol-1-yl)-(9CI) CAS No. 173667-60-2](/img/structure/B64344.png)
Ethanone, 1-(5,6-dihydro-4H-thieno[3,4-c]pyrrol-1-yl)-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanone, 1-(5,6-dihydro-4H-thieno[3,4-c]pyrrol-1-yl)-(9CI) is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine.
Wirkmechanismus
The mechanism of action of Ethanone, 1-(5,6-dihydro-4H-thieno[3,4-c]pyrrol-1-yl)-(9CI) involves the inhibition of the cyclooxygenase (COX) enzyme, which is responsible for the production of prostaglandins. Prostaglandins are known to play a role in inflammation and pain. By inhibiting the COX enzyme, Ethanone, 1-(5,6-dihydro-4H-thieno[3,4-c]pyrrol-1-yl)-(9CI) reduces the production of prostaglandins, which leads to a reduction in inflammation and pain.
Biochemische Und Physiologische Effekte
Studies have shown that Ethanone, 1-(5,6-dihydro-4H-thieno[3,4-c]pyrrol-1-yl)-(9CI) has several biochemical and physiological effects. It has been found to reduce the production of inflammatory cytokines, which play a role in the development of inflammation. It also reduces the production of reactive oxygen species (ROS), which are known to cause oxidative damage to cells. In addition, Ethanone, 1-(5,6-dihydro-4H-thieno[3,4-c]pyrrol-1-yl)-(9CI) has been found to induce apoptosis in cancer cells, which leads to their death.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Ethanone, 1-(5,6-dihydro-4H-thieno[3,4-c]pyrrol-1-yl)-(9CI) in lab experiments is its ability to inhibit the COX enzyme, which makes it a useful tool in the study of inflammation and pain. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of Ethanone, 1-(5,6-dihydro-4H-thieno[3,4-c]pyrrol-1-yl)-(9CI). One direction is the development of new derivatives of this compound that exhibit improved efficacy and reduced toxicity. Another direction is the study of the potential applications of this compound in the treatment of neurodegenerative diseases. Finally, the study of the mechanism of action of this compound may lead to the development of new therapies for the treatment of inflammation, pain, and cancer.
Conclusion:
In conclusion, Ethanone, 1-(5,6-dihydro-4H-thieno[3,4-c]pyrrol-1-yl)-(9CI) is a chemical compound that has potential applications in the field of medicine. It exhibits anti-inflammatory, analgesic, and anti-tumor properties and has been found to have potential applications in the treatment of neurodegenerative diseases. The mechanism of action of this compound involves the inhibition of the COX enzyme, which leads to a reduction in inflammation and pain. While there are some limitations to using this compound in lab experiments, there are several future directions for its study that may lead to the development of new therapies for the treatment of various diseases.
Synthesemethoden
The synthesis of Ethanone, 1-(5,6-dihydro-4H-thieno[3,4-c]pyrrol-1-yl)-(9CI) can be achieved through a multi-step process. The first step involves the synthesis of 4,5-dihydrothiophene-2-carboxylic acid, which is then converted into 5,6-dihydro-4H-thieno[3,4-c]pyrrole-3-carboxylic acid. The final step involves the conversion of this intermediate compound into Ethanone, 1-(5,6-dihydro-4H-thieno[3,4-c]pyrrol-1-yl)-(9CI).
Wissenschaftliche Forschungsanwendungen
Ethanone, 1-(5,6-dihydro-4H-thieno[3,4-c]pyrrol-1-yl)-(9CI) has been studied extensively for its potential applications in the field of medicine. It has been found to exhibit anti-inflammatory, analgesic, and anti-tumor properties. Studies have also shown that this compound has potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
CAS-Nummer |
173667-60-2 |
|---|---|
Produktname |
Ethanone, 1-(5,6-dihydro-4H-thieno[3,4-c]pyrrol-1-yl)-(9CI) |
Molekularformel |
C8H9NOS |
Molekulargewicht |
167.23 g/mol |
IUPAC-Name |
1-(5,6-dihydro-4H-thieno[3,4-c]pyrrol-3-yl)ethanone |
InChI |
InChI=1S/C8H9NOS/c1-5(10)8-7-3-9-2-6(7)4-11-8/h4,9H,2-3H2,1H3 |
InChI-Schlüssel |
BHZPQGVPBZPWAX-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=C2CNCC2=CS1 |
Kanonische SMILES |
CC(=O)C1=C2CNCC2=CS1 |
Synonyme |
Ethanone, 1-(5,6-dihydro-4H-thieno[3,4-c]pyrrol-1-yl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(2S)-2-([(2-Chloropyridin-3-yl)carbonyl]amino)-4-(methylthio)butanoic acid](/img/structure/B64269.png)




![4,6-Dichloropyrido[3,4-d]pyrimidine](/img/structure/B64287.png)

![Pentacyclo[4.2.0.02,5.03,8.04,7]octane-1,4-dicarboxaldehyde](/img/structure/B64291.png)

![(2'-Nitro[1,1'-biphenyl]-4-yl)methanol](/img/structure/B64298.png)

